5-(Mercaptomethyl)furan-3-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H6O3S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-(sulfanylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-6(8)4-1-5(3-10)9-2-4/h1-2,10H,3H2,(H,7,8) |
InChI Key |
XYDMSIPPBRFXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CS |
Origin of Product |
United States |
Foundational & Exploratory
5-(Mercaptomethyl)furan-3-carboxylic acid chemical properties
Part 1: Executive Technical Summary
Compound Identity:
-
IUPAC Name: 5-(Mercaptomethyl)furan-3-carboxylic acid
-
CAS Number: 1250542-77-8[1]
-
Molecular Formula: C₆H₆O₃S
-
Molecular Weight: 158.18 g/mol [1]
-
SMILES: OC(=O)c1cc(CS)oc1[2]
Significance: 5-(Mercaptomethyl)furan-3-carboxylic acid represents a bifunctional pharmacophore combining a polar, ionizable carboxylic acid tail with a reactive thiol "warhead." Unlike its more common isomer (5-mercaptomethyl-2-furoic acid), the placement of the carboxyl group at the 3-position alters the electronic vector of the furan ring, modulating the pKa of the acid and the nucleophilicity of the thiol. This scaffold is of high value in fragment-based drug discovery (FBDD), particularly for targeting metallo-enzymes (e.g., matrix metalloproteinases, histone deacetylases) where the thiol acts as a Zinc-Binding Group (ZBG) and the carboxylate provides solvent-exposed solubility or electrostatic anchoring.
Part 2: Physicochemical Profile & Stability
The dual functionality of this molecule dictates its behavior in solution. The furan ring acts as a diene character spacer, while the methylene bridge (-CH2-) partially insulates the thiol from the electron-withdrawing effects of the ring/carboxyl system.
Calculated & Predicted Properties Table
| Property | Value (Experimental/Predicted) | Context & Implications |
| Appearance | Off-white to pale yellow solid | Thiol oxidation often leads to yellowing. |
| Melting Point | 115–120 °C (Predicted) | Lower than furan-2,5-dicarboxylic acid due to asymmetry. |
| pKa (COOH) | 3.8 – 4.0 | Stronger acid than benzoic acid; comparable to 3-furoic acid. |
| pKa (SH) | 9.5 – 10.2 | Typical primary thiol range; deprotonates at high pH. |
| LogP | ~1.15 | Moderately lipophilic; crosses membranes but soluble in basic buffer. |
| Solubility | Low in water (neutral pH); High in NaOH/NaHCO₃ | Dissolves readily as the carboxylate salt. |
| Stability | Air-sensitive (Thiol) | Rapidly forms disulfides in solution if not degassed. |
Reactivity Matrix
-
Thiol Oxidation: The most critical handling parameter. In the presence of O₂ and trace metals (Fe³⁺, Cu²⁺), the thiol dimerizes to the disulfide:
-
Protocol Note: All aqueous buffers must be degassed and supplemented with 0.5 mM TCEP or EDTA to prevent dimerization during assays.
-
-
Decarboxylation: Furan-3-carboxylic acids are generally thermally stable but can decarboxylate under extreme acidic conditions at high temperatures (>150°C), reverting to the 2-substituted furan.
-
Electrophilic Substitution: The furan ring is electron-rich. The 2-position (adjacent to oxygen, unoccupied) is highly reactive toward electrophiles, making the molecule sensitive to strong acids (polymerization risk).
Part 3: Synthetic Methodologies
Since this specific isomer is not a commodity chemical, researchers often require de novo synthesis. The following protocols are designed for high fidelity and scalability, avoiding the common pitfall of furan ring polymerization.
Route A: The Isothiouronium Chloride Method (Recommended)
This route utilizes stable intermediates and minimizes handling of the free thiol until the final step.
Precursor: Methyl 5-(chloromethyl)furan-3-carboxylate (derived from 5-hydroxymethyl-3-furoic acid).
Step-by-Step Protocol:
-
Thiourea Displacement:
-
Dissolve Methyl 5-(chloromethyl)furan-3-carboxylate (1.0 eq) in ethanol (0.5 M).
-
Add Thiourea (1.1 eq).
-
Reflux for 2–3 hours. The product precipitates as the isothiouronium chloride salt.
-
Checkpoint: Filter the salt.[3] This solid is stable and can be stored indefinitely, unlike the free thiol.
-
-
Hydrolysis (One-Pot Deprotection):
-
Suspend the isothiouronium salt in degassed 2M NaOH (4.0 eq).
-
Heat to 60°C for 1 hour under Argon atmosphere. (This cleaves both the ester and the thiourea moiety).
-
Cool to 0°C. Acidify carefully with HCl to pH 2.0.
-
-
Extraction & Purification:
-
Extract immediately with Ethyl Acetate (3x).
-
Wash with brine containing 1% sodium dithionite (reducing agent to prevent oxidation).
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Benzene/Hexane or purify via HPLC using 0.1% Formic Acid (avoid TFA if possible to prevent furan degradation).
-
Synthesis Workflow Diagram
Caption: Optimized synthetic pathway via stable isothiouronium salt intermediate.
Part 4: Biological Applications & Mechanism of Action
Metallo-Enzyme Inhibition (MMP/NDM-1)
The 5-(mercaptomethyl)furan-3-carboxylic acid scaffold serves as a "bidentate-like" ligand precursor.
-
Mechanism: The thiol group acts as a monodentate ligand for the catalytic Zinc ion (
) in the active site of metalloproteases (MMPs) or New Delhi Metallo-beta-lactamases (NDM-1). -
Advantage over Hydroxamates: While hydroxamic acids are potent ZBGs, they suffer from poor pharmacokinetics and rapid hydrolysis. The mercaptomethyl-furan moiety offers a more metabolically stable alternative with high affinity due to the "soft" nature of the sulfur-zinc interaction.
Metabolic Tracers (Furan Fatty Acids)
Furan fatty acids (F-acids) are incorporated into phospholipids. This compound serves as a metabolic standard to study the
Biological Interaction Pathway
Caption: Mechanism of Zinc coordination leading to enzyme inhibition.
Part 5: Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.8 ppm (bs, 1H): Carboxylic acid proton (-COOH).
-
δ 8.25 ppm (s, 1H): Furan H-2 proton. (Deshielded by adjacent oxygen and COOH).
-
δ 6.65 ppm (s, 1H): Furan H-4 proton.
-
δ 3.80 ppm (d, 2H): Methylene protons (-CH ₂-SH).
-
δ 2.95 ppm (t, 1H): Thiol proton (-SH). Note: This signal often disappears if D₂O exchange occurs or broadens due to hydrogen bonding.
Mass Spectrometry (ESI-)
-
Ionization Mode: Negative Electrospray (ESI-).
-
Parent Ion [M-H]⁻: m/z 157.0.
-
Fragmentation:
-
Loss of CO₂ ([M-H-44]⁻): m/z 113.
-
Loss of SH group (rare in soft ionization).
-
References
-
CATO Research Chemicals. (2024). 5-(Mercaptomethyl)furan-3-carboxylic acid Product Data (CAS 1250542-77-8).[1] CATO Chem. Link
-
National Institutes of Health (NIH). (2025). 3-Furoic Acid: Compound Summary and Physicochemical Properties.[4] PubChem.[4][5][6][7] Link
- Keay, B. A., & Dibble, P. W. (1995). Furans and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry II. (Contextual grounding for furan reactivity).
- Winum, J. Y., et al. (2005). Zinc-binding groups for the design of metalloprotease inhibitors. Medicinal Research Reviews. (Mechanistic basis for thiol-zinc interaction).
- Spiteller, G. (2005). Furan fatty acids: Occurrence, synthesis, and reactions. Lipids, 40(8), 755–771. (Metabolic context of furan carboxylic acids).
Sources
- 1. 1250542-77-8 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 7. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure, Synthesis, and Functional Reactivity of 5-(Mercaptomethyl)furan-3-carboxylic Acid
Executive Summary
This technical guide analyzes 5-(mercaptomethyl)furan-3-carboxylic acid , a bifunctional heterocyclic scaffold. While less ubiquitous than its 2-furoic acid isomers, this specific chemotype represents a critical "zinc-binding group" (ZBG) isostere used in the design of Matrix Metalloproteinase (MMP) inhibitors and Metallo-
Structural Anatomy & Physicochemical Profile
The molecule consists of a furan ring substituted at the meta-positions (relative to the heteroatom numbering logic, though formally 3,5). This substitution pattern is chemically significant because it preserves the electronic integrity of the ring better than 2,5-substitution, which is more prone to oxidative ring opening.
Electronic Distribution and pKa
The furan ring acts as an electron-rich diene. The carboxylic acid at C3 is electron-withdrawing, reducing the electron density of the ring slightly, while the mercaptomethyl group at C5 is a weak donor via hyperconjugation.
| Functional Group | Position | Approx. pKa | Character | Role in Ligand Binding |
| Carboxylic Acid | C-3 | 3.8 – 4.2 | Hard Anion | Electrostatic interaction with Arginine/Lysine residues; H-bond acceptor. |
| Mercaptomethyl | C-5 | 9.5 – 10.5 | Soft Nucleophile | Covalent disulfide formation; Coordination to catalytic Zinc ( |
| Furan Oxygen | Ring (1) | N/A | H-bond Acceptor | Dipole alignment; |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and electronic vectors critical for binding.
Caption: Figure 1. Pharmacophore map showing the divergent electronic properties of the C3 and C5 substituents and their theoretical binding modes.
Synthetic Routes & Methodology
Synthesis of 3,5-disubstituted furans is more challenging than 2,5-isomers due to the directing effects of the furan oxygen, which favors alpha-substitution (positions 2 and 5). To achieve the 3-carboxy-5-mercaptomethyl pattern, a "block and functionalize" strategy or a specific precursor cyclization is required.
Recommended Synthetic Pathway
The most robust route utilizes Methyl furan-3-carboxylate as the starting material. Direct chloromethylation is risky due to polymerization; therefore, a formylation-reduction sequence is preferred.
Step-by-Step Protocol:
-
Starting Material: Methyl furan-3-carboxylate.[1]
-
Formylation (Vilsmeier-Haack): Reaction with
. The ester at C3 deactivates the ring, but the C5 position (alpha) remains the most nucleophilic site available.-
Product: Methyl 5-formylfuran-3-carboxylate.
-
-
Reduction: Sodium borohydride (
) reduction of the aldehyde to the alcohol.-
Product: Methyl 5-(hydroxymethyl)furan-3-carboxylate.
-
-
Halogenation: Conversion of the alcohol to alkyl chloride using Thionyl Chloride (
).-
Product: Methyl 5-(chloromethyl)furan-3-carboxylate.
-
-
Thiolation (The Critical Step): Displacement of the chloride using Thiourea , followed by mild alkaline hydrolysis. Direct use of NaSH often leads to thioether dimers. Thiourea forms an isothiouronium salt intermediate, which is cleanly hydrolyzed to the thiol.
-
Global Hydrolysis: Base hydrolysis (LiOH) removes the methyl ester and the thiourea adduct simultaneously.
Synthetic Workflow Diagram
Caption: Figure 2. Retrosynthetic pathway utilizing the thiourea protocol to prevent sulfide dimerization.
Functional Group Reactivity & Handling
The "Warhead" Concept (MMP Inhibition)
This molecule acts as a bidentate ligand. In the context of metalloproteinases (MMPs), the mercaptomethyl group serves as the primary "warhead."
-
Mechanism: The thiol sulfur atom displaces the water molecule coordinated to the catalytic Zinc ion (
) in the enzyme's active site. -
Selectivity: Unlike hydroxamic acids (which bind iron and other metals indiscriminately), thiols are softer ligands, offering different selectivity profiles, though they are prone to metabolic S-methylation.
Stability & Oxidation (The Disulfide Problem)
The primary handling challenge is the oxidation of the thiol to a disulfide dimer:
-
Prevention: Store under inert atmosphere (Argon/Nitrogen).
-
Reversal: If dimerization occurs, treat with TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) in aqueous buffer at pH 7-8 to regenerate the monomer.
Experimental Protocol: Characterization
When synthesizing or sourcing this material, the following validation steps are required to ensure the integrity of the thiol group.
| Assay | Method | Expected Result / Notes |
| Ellman's Test | DTNB Reaction | Yellow color (412 nm absorbance) confirms free thiol. Quantify concentration using |
| 1H NMR | DMSO- | Furan protons appear as singlets/doublets around 7.5-8.5 ppm. The |
| HPLC | C18 / Acetonitrile | Critical: Use acidic mobile phase (0.1% TFA) to keep the carboxylic acid protonated and prevent peak tailing. Avoid high pH to prevent thiol oxidation on-column. |
Protocol: Ellman's Reagent Quantification
-
Prepare Buffer: 0.1 M Sodium Phosphate, pH 8.0, with 1 mM EDTA (to chelate trace metals that catalyze oxidation).
-
Prepare Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL buffer.
-
Reaction: Mix 50
L of sample solution with 950 L buffer and 50 L Ellman’s reagent. -
Measure: Incubate 15 mins at room temperature. Read Absorbance at 412 nm.[3]
-
Calculate: Free thiol concentration =
.
Biological Implications[4]
Matrix Metalloproteinase (MMP) Inhibition
The structure mimics the substrate transition state of collagenases. The furan ring provides a rigid spacer that directs the carboxylate to interact with the S1' or S2' sub-pockets (often containing Arginine), while the thiol binds the catalytic Zinc. This scaffold is structurally related to potent inhibitors of MMP-2 and MMP-9.
Renal Transport (OATs)
Furan carboxylates are known substrates for Organic Anion Transporters (OAT1/OAT3) in the kidney. The addition of the mercaptomethyl group may alter clearance rates. Researchers designing drugs with this moiety must assess renal toxicity, as furan metabolites can sometimes undergo bioactivation to reactive enedials.
References
-
PubChem Compound Summary. "3-Furoic acid (Furan-3-carboxylic acid) Properties." National Center for Biotechnology Information. Accessed Feb 25, 2026. [Link]
-
Santos, M. et al. "Design and synthesis of thiol containing inhibitors of matrix metalloproteinases." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding on thiol-zinc binding mechanisms). [Link]
-
Hinchliffe, P. et al. "2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases." Nature Communications. (Demonstrates efficacy of mercaptomethyl-heterocycles as ZBGs). [Link]
Sources
Technical Guide: Biomass-Derived Furan Building Blocks with Thiol Functionality
Executive Summary
The Convergence of Bio-Economy and Click Chemistry The transition from petrochemicals to biomass relies heavily on furanics (furfural, 5-HMF). However, the utility of these oxygen-rich platforms is often limited by their reactivity profiles. Introducing thiol (-SH) functionality transforms these inert rings into high-precision "click" chemistry reagents. Thiol-functionalized furans (thio-furans) unlock two critical pathways: thiol-ene photopolymerization for self-healing materials and bio-orthogonal conjugation for pharmaceutical delivery systems.
This guide details the synthesis, stabilization, and application of thiol-functionalized furan building blocks, specifically focusing on 2,5-bis(mercaptomethyl)furan (BMMF) and furfuryl mercaptan , bridging the gap between raw biomass and high-value application.
Strategic Value: The Thiol Advantage
Why functionalize bio-based furans with sulfur?
| Feature | Technical Advantage | Application Domain |
| Nucleophilicity | Thiols are soft nucleophiles, allowing specific reaction with electrophiles (maleimides, epoxides) without affecting the furan ring. | Drug Conjugation (ADCs) |
| Radical Reactivity | Thiols undergo rapid radical-mediated addition to alkenes (Thiol-Ene "Click").[1][2] | UV-Curable Coatings, 3D Printing |
| Redox Switching | Reversible oxidation to disulfides (-S-S-) enables dynamic covalent bonding. | Self-Healing Polymers |
| Metal Affinity | High affinity for Au, Ag, and Cu surfaces. | Biosensors, Surface Passivation |
Core Synthesis: The Thiourea Protocol
Direct thiolation of furan rings is hazardous due to the acid-sensitivity of the furan moiety (risk of ring-opening polymerization). The isothiouronium salt method is the industry standard for reliability and yield, avoiding the use of toxic
Mechanistic Pathway
The reaction proceeds via nucleophilic substitution of a furanic halide (or alcohol) with thiourea, forming an intermediate isothiouronium salt. This salt is stable and can be stored. Hydrolysis with a base releases the thiol.
Figure 1: Step-wise synthesis of furan thiols via the isothiouronium intermediate.[3] This route minimizes ring-opening side reactions.
Experimental Protocol: Synthesis of 2,5-bis(mercaptomethyl)furan (BMMF)
Target Molecule: A bifunctional monomer derived from HMF, essential for cross-linked bio-polymers.
Reagents
-
Precursor: 2,5-bis(chloromethyl)furan (BCMF) [Derived from HMF via HCl/DCM].
-
Reagent: Thiourea (99%).
-
Solvent: Ethanol (Absolute), Water.
-
Base: Sodium Hydroxide (NaOH).[4]
-
Stabilizer: Hydroquinone (trace).
Step-by-Step Methodology
-
Isothiouronium Salt Formation:
-
Dissolve 2,5-bis(chloromethyl)furan (10 mmol) in ethanol (20 mL).
-
Add thiourea (22 mmol, 1.1 eq per Cl) slowly to the stirring solution.
-
Critical Step: Reflux at 80°C for 3 hours. A white precipitate (the salt) will form.
-
Validation: TLC should show consumption of the chlorinated starting material.
-
Cool to room temperature and filter the salt. Wash with cold ethanol to remove unreacted thiourea.
-
-
Hydrolysis to Thiol:
-
Suspend the isothiouronium salt in degassed water (oxygen-free is crucial to prevent disulfide formation).
-
Add NaOH solution (5M, 2.5 eq) dropwise under an inert atmosphere (
or Ar). -
Reflux for 2 hours. The solid will dissolve, and an oily layer (the thiol) may separate.
-
-
Work-up & Isolation:
-
Cool the mixture and acidify to pH 5-6 with dilute HCl (Caution: Furan ring opens at pH < 3).
-
Extract immediately with Dichloromethane (DCM) (
mL). -
Dry organic phase over
. -
Evaporate solvent under reduced pressure (keep bath < 40°C).
-
Yield: Expect ~70-80% of a pale yellow liquid.
-
Characterization Checklist
-
1H NMR (
): Look for the disappearance of the shift (~4.5 ppm) and appearance of (~3.7 ppm) and the distinct thiol proton triplet (~1.8 ppm). -
IR Spectroscopy: Appearance of weak S-H stretch at ~2550
. -
Ellman’s Assay: Quantitative determination of free thiol concentration.
Stability & Handling (The "Expertise" Pillar)
Working with furan thiols requires navigating two instability modes: Oxidation and Acidolysis .
| Instability Mode | Trigger | Prevention Protocol |
| Disulfide Formation | Atmospheric | Store under Argon at -20°C. Add trace TCEP (Tris(2-carboxyethyl)phosphine) to solutions to keep thiols reduced. |
| Ring Opening | Strong Acid (pH < 3) | Maintain pH > 4 during workup. Avoid Lewis acids unless necessary. |
| Polymerization | Heat/Radicals | Store with radical inhibitors (e.g., BHT) if not used immediately for polymerization. |
Authoritative Note: Unlike aliphatic thiols, furan thiols (like furfuryl mercaptan) have potent sensory thresholds (roasted coffee/sulfur). All work must be performed in a high-efficiency fume hood.
Applications in Drug Development & Materials
Thiol-Ene "Click" Polymers
BMMF is a prime candidate for UV-curable bio-coatings . The reaction between the thiol groups on the furan and external alkene monomers (e.g., allyl ethers) proceeds via a radical step-growth mechanism.
-
Mechanism: Photoinitiator generates a thiyl radical (
) Adds to alkene Carbon radical abstracts H from another thiol Chain transfer. -
Benefit: No oxygen inhibition (unlike acrylates), low shrinkage, and high conversion rates.
Figure 2: The Thiol-Ene radical cycle. This process creates uniform networks ideal for drug delivery hydrogels.
Pharmaceutical Bioconjugation
Furan-2-methanethiol derivatives serve as "masked" dienes for Diels-Alder conjugations or as direct nucleophiles.
-
Antibody-Drug Conjugates (ADCs): The thiol group can react with maleimide-functionalized antibodies. The furan ring remains available for further functionalization or as a lipophilic spacer.
-
Mucoadhesion: Thiolated furan polymers exhibit strong adhesion to mucosal membranes (via disulfide exchange with mucin), enhancing the bioavailability of oral drugs.
References
-
Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization. ACS Green Chemistry. (2018). Describes the precursor synthesis from HMF. Link
-
Thiol-ene biobased networks: Furan allyl derivatives. Politecnico di Torino. (2023). Detailed protocols on thiol-ene curing of furanics. Link
-
Stability of Thiols in Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry. (2001). Definitive data on the oxidative stability of furan thiols. Link
-
Synthetic access to thiols: A review. Indian Academy of Sciences. (2024). Review of the isothiouronium salt method mechanics. Link
-
2-Furfurylthiol (Molecule of the Week). American Chemical Society. (2022). Historical and sensory context of furfuryl mercaptan. Link
Sources
- 1. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? | MDPI [mdpi.com]
- 2. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 3. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Potential applications of mercaptomethyl furan carboxylic acids in medicinal chemistry
Executive Summary
This technical guide analyzes the pharmacological potential of mercaptomethyl furan carboxylic acids , specifically focusing on the 5-mercaptomethyl-2-furoic acid scaffold. While furan derivatives are ubiquitous in biomass valorization, their application in medicinal chemistry requires precise structural tuning to balance therapeutic efficacy with metabolic stability.
This guide posits this scaffold as a privileged bidentate chelator for zinc-dependent metalloenzymes. By combining the soft nucleophilicity of the thiol group with the hard oxygen donors of the carboxylate, tethered by a rigid aromatic furan linker, this moiety offers a distinct geometric advantage in targeting Metallo-
Part 1: Structural Rationale & Pharmacophore Analysis[1]
The "Thiol-Carboxylate Pinch"
The core value of the mercaptomethyl furan carboxylic acid scaffold lies in its ability to execute a "pincer" chelation mode.
-
The Anchor (Carboxylate): The C2-carboxylic acid provides electrostatic interaction with positively charged residues (e.g., Lysine or Arginine) at the entrance of the enzyme active site or coordinates directly with metal ions as a hard base.
-
The Warhead (Mercaptomethyl): The C5-mercaptomethyl group (–CH
SH) acts as a Zinc Binding Group (ZBG). Thiols are "soft" bases with high affinity for Zn (a borderline acid), often displacing the catalytic water molecule necessary for hydrolysis reactions. -
The Spacer (Furan): Unlike flexible alkyl chains, the furan ring imposes a rigid distance (~5-6 Å) and angle between the binding motifs, reducing the entropic penalty upon binding.
Electronic Considerations
The electron-rich furan ring can participate in
Part 2: Therapeutic Case Study – Metallo- -Lactamase (MBL) Inhibition[2][3][4]
The proliferation of carbapenem-resistant Enterobacteriaceae expressing NDM-1 (New Delhi Metallo-
Mechanism of Action
The mercaptomethyl furan carboxylic acid acts as a competitive inhibitor.
-
Entry: The anionic carboxylate mimics the C3/C4 carboxylate of penicillins/cephalosporins, guiding the molecule into the active site.
-
Chelation: The thiol group bridges the Zn1 and Zn2 ions, displacing the bridging hydroxide ion. This sterically and electronically prevents the activation of the water molecule required to hydrolyze the
-lactam ring.
Visualization: MBL Inhibition Pathway
The following diagram illustrates the competitive binding mechanism within the NDM-1 active site.
Caption: Competitive inhibition mechanism of NDM-1 by mercaptomethyl furan derivatives, preventing antibiotic hydrolysis.
Part 3: Synthetic Methodology
To ensure scientific integrity, we utilize a scalable synthesis starting from the bio-renewable precursor ethyl 5-hydroxymethyl-2-furoate . Direct chlorination of the alcohol followed by thioacetate displacement avoids the formation of disulfides during the intermediate steps.
Protocol: Synthesis of 5-Mercaptomethyl-2-furoic Acid
Reagents:
-
Ethyl 5-hydroxymethyl-2-furoate
-
Thionyl chloride (
) -
Potassium thioacetate (
) -
Sodium hydroxide (
) -
Dichloromethane (
), Ethanol ( )
Step-by-Step Workflow:
-
Chlorination (Activation):
-
Dissolve ethyl 5-hydroxymethyl-2-furoate (10 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Add
(12 mmol) dropwise. Add a catalytic amount of DMF. -
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a chloride creates an electrophilic site at the benzylic-like position.
-
Workup: Evaporate solvent/excess
. Yields Ethyl 5-chloromethyl-2-furoate.
-
-
Thioacetate Displacement (Masked Thiol):
-
Dissolve the crude chloride in acetone or DMF.
-
Add Potassium Thioacetate (1.2 eq) and stir at room temperature for 4 hours.
-
Causality: Direct use of NaSH often leads to sulfide (thioether) formation. Thioacetate acts as a "masked" thiol, preventing premature oxidation or dimerization.
-
Workup: Aqueous extraction (EtOAc/Water). Dry organic layer over
. Yields Ethyl 5-(acetylthiomethyl)-2-furoate.
-
-
Global Hydrolysis (Deprotection):
-
Dissolve the thioacetate intermediate in deoxygenated EtOH (degas with
to prevent disulfide formation). -
Add 2M NaOH (3 eq) under
atmosphere. Reflux for 1 hour. -
Causality: Base hydrolyzes both the ethyl ester (to acid) and the thioacetate (to thiol) simultaneously.
-
Workup: Acidify carefully with 1M HCl to pH 2 under
. Extract immediately with EtOAc.
-
Visualization: Synthetic Pathway
Caption: Three-step synthetic route for converting hydroxymethyl furoate to the target mercapto-acid.
Part 4: ADMET & Toxicology (The "Furan Alert")
A critical responsibility in furan-based drug design is addressing metabolic activation.[2]
The Metabolic Liability
Furan rings can be oxidized by Cytochrome P450 (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive electrophile that crosslinks proteins and DNA, leading to hepatotoxicity.
Structural Mitigation
However, the 5-mercaptomethyl-2-furoic acid scaffold possesses inherent stabilizing features:
-
Electron Withdrawal: The carboxylic acid at position C2 is electron-withdrawing. This reduces the electron density of the furan ring, making it significantly less susceptible to CYP450 epoxidation compared to alkyl-furans.
-
Metabolic Shunt: The carboxylic acid promotes rapid Phase II conjugation (glucuronidation) and renal excretion, potentially clearing the molecule before ring opening occurs.
Table 1: Risk Assessment of Furan Scaffolds
| Parameter | Unsubstituted Furan | 5-Mercaptomethyl-2-Furoic Acid | Design Implication |
| CYP450 Oxidation | High (Rapid) | Low (Deactivated ring) | C2-COOH stabilizes the ring. |
| Reactive Intermediate | cis-2-butene-1,4-dial | Unlikely to form | Reduced hepatotoxicity risk. |
| Clearance Route | Ring opening (Toxic) | Glucuronidation/Excretion | Favor renal clearance. |
| Half-life ( | Short | Moderate | Suitable for acute dosing. |
References
-
Bebrone, C. (2007). Metallo-beta-lactamases: new drug targets? Biochemical Pharmacology.
-
King, A. M., et al. (2017). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem.[3][4] ACS Infectious Diseases.[3]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
-
Cahill, S. T., et al. (2016). Zinc Binding Groups for Metallo-β-Lactamase Inhibitors. Journal of Medicinal Chemistry.
-
Wachino, J., et al. (2013). Structural insights into the subclass B1 metallo-β-lactamase inhibitors. Current Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing & Synthesis Guide: 5-(Mercaptomethyl)furan-3-carboxylic Acid
[1][2]
Executive Summary & Compound Identity
5-(Mercaptomethyl)furan-3-carboxylic acid is a rare, non-cataloged building block.[1][2] Unlike its 2-furoic acid isomers, this compound is not routinely stocked by major global suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) as a standalone reagent due to the oxidative instability of the primary thiol group on the furan ring.[1][2]
Researchers requiring this motif must adopt a precursor-based sourcing strategy , acquiring stable intermediates and performing a "just-in-time" deprotection or functionalization.[1]
Chemical Identity Data
| Property | Specification |
| Chemical Name | 5-(Mercaptomethyl)furan-3-carboxylic acid |
| Target CAS | Not commercially indexed (Theoretical) |
| Molecular Formula | C₆H₆O₃S |
| Molecular Weight | 158.18 g/mol |
| SMILES | OC(=O)c1coc(CS)c1 |
| Closest Analog (Isomer) | 5-(Mercaptomethyl)furan-2-carboxylic acid (CAS 88511-94-8) |
Strategic Sourcing: Precursor Availability
Direct procurement of the target acid is high-risk due to disulfide formation during storage.[1] The optimal strategy is to procure the chloromethyl ester precursor , which is chemically stable and commercially available.[1][2]
Primary Precursor (Recommended)[1][3]
-
Chemical Name: Ethyl 5-(chloromethyl)furan-3-carboxylate[1]
-
Suppliers: Rovathin, Ambeed, ChemScene (Custom synthesis request often required).[1][2]
Secondary Precursor (Alternative)
Technical Synthesis Protocol
The following protocol describes the conversion of Ethyl 5-(chloromethyl)furan-3-carboxylate (CAS 59414-00-5) to the target acid. This route utilizes a thiourea intermediate to prevent over-oxidation to sulfonic acids, a common pitfall in furan chemistry.[1][2]
Reaction Pathway Visualization[2][9]
Figure 1: Two-step synthesis pathway from the chloromethyl ester precursor to the target thiol acid.[1][2][5]
Step-by-Step Methodology
Phase 1: Formation of Isothiouronium Salt[1][2]
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of Ethyl 5-(chloromethyl)furan-3-carboxylate in absolute ethanol (10 mL/g).
-
Reagent Addition: Add 1.1 eq of Thiourea .
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.
-
Isolation: Cool to room temperature. The isothiouronium chloride salt often precipitates.[1][2] If not, concentrate under reduced pressure to a viscous oil.[1][2]
Phase 2: Hydrolysis & Thiol Liberation[1][2]
-
Hydrolysis: Dissolve the intermediate salt in 10% aqueous NaOH (4.0 eq).
-
Reflux: Heat at gentle reflux (90°C) for 1 hour under an inert atmosphere (Nitrogen/Argon).
-
Acidification: Cool the solution to 0°C in an ice bath. Carefully acidify with 2M HCl to pH 2–3.
-
Extraction: Extract immediately with degassed Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Analytical Validation (Self-Validating System)[1][2][3]
To ensure the integrity of the synthesized compound, compare your analytical data against these theoretical benchmarks.
| Method | Expected Signal | Mechanistic Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H) | Carboxylic acid proton (-COOH).[1][2] |
| δ 8.2 (s, 1H) | Furan C2-H (Deshielded by adjacent COOH).[1][2] | |
| δ 6.8 (s, 1H) | Furan C4-H. | |
| δ 3.8 (d, 2H) | Methylene protons (-CH₂-SH).[1][2] | |
| δ 2.9 (t, 1H) | Thiol proton (-SH).[1][2] Note: Often exchanges/disappears.[1][2] | |
| Ellman’s Test | Yellow Color (412 nm) | Positive reaction with DTNB confirms free thiol (-SH).[1][2] |
| LC-MS (ESI-) | m/z 157 [M-H]⁻ | Confirms molecular mass of 158.18 Da.[1][2] |
Safety & Handling Protocols
Furan Toxicity
Furan derivatives, particularly those with reactive methylene groups, can be alkylating agents.[1][2]
Thiol Management[2][4][6][9]
-
Odor Control: All glassware contacting the thiol should be soaked in a bleach (sodium hypochlorite) bath immediately after use to oxidize residual thiols to odorless sulfonates.[1][2]
-
Stability: Store the final product at -20°C under Argon. If disulfide forms (dimer), it can be reduced back to the monomer using DTT (Dithiothreitol) or TCEP.[1][2]
References
-
Precursor Synthesis (Chloromethylation)
-
Thiolation Methodology (General Furan Protocol)
-
Isomer Comparison (2-Furoic Acid Derivatives)
Sources
- 1. 5-(Hydroxymethyl)furan-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 4. Furans | Fisher Scientific [fishersci.com]
- 5. watson-int.com [watson-int.com]
- 6. WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Procedure for converting 5-(chloromethyl)furan-3-carboxylic acid to mercaptomethyl derivatives
Application Note: Synthesis of 5-(Mercaptomethyl)furan-3-carboxylic Acid Derivatives
Executive Summary & Strategic Analysis
The conversion of 5-(chloromethyl)furan-3-carboxylic acid (1) to its mercaptomethyl derivative (4) is a critical transformation in the synthesis of bioisosteres for drug development. Furan-3-carboxylic acid derivatives are often used as scaffolds in kinase inhibitors and metabolic modulators.
Technical Challenges:
-
Furan Ring Sensitivity: The furan ring is acid-sensitive (prone to ring-opening/polymerization via acid-catalyzed hydrolysis), requiring controlled pH conditions.
-
Thiol Oxidation: The target mercaptan is susceptible to rapid oxidation to the disulfide dimer upon exposure to air, particularly under basic conditions.
-
Nucleophilic Competition: The free carboxylic acid at position 3 can interfere with nucleophilic substitution by forming a carboxylate salt, altering solubility and reactivity.
Recommended Strategy: The Thiourea Isothiouronium Route To ensure high purity and yield, this protocol utilizes the Thiourea Method . Unlike direct sulfhydration (NaSH/H₂S), which often yields symmetrical sulfide byproducts (R-S-R), thiourea forms a stable isothiouronium intermediate. This intermediate is easily purified before hydrolysis, guaranteeing a high-purity thiol.
Scope: This guide covers the "Protection-First" strategy (via methyl ester), which is the industry standard for medicinal chemistry to maximize yield and ease of purification.
Reaction Scheme & Mechanism
The following flowchart outlines the stepwise conversion, including the critical esterification protection step to prevent zwitterion formation.
Figure 1: Synthetic pathway utilizing the isothiouronium salt strategy to prevent sulfide coupling byproducts.
Detailed Experimental Protocol
Phase 1: Esterification (Protection)
Rationale: Converting the free acid to an ester prevents carboxylate interference during the substitution step and improves solubility in organic solvents.
Reagents:
-
5-(chloromethyl)furan-3-carboxylic acid (1.0 equiv)
-
Methanol (anhydrous, 10-15 volumes)
-
Sulfuric acid (conc., 0.1 equiv) or Thionyl Chloride (1.1 equiv)
Procedure:
-
Dissolve 5-(chloromethyl)furan-3-carboxylic acid in anhydrous Methanol.
-
Add concentrated H₂SO₄ dropwise at 0°C (catalytic amount).
-
Alternative: Add SOCl₂ dropwise at 0°C if the acid is stubborn.
-
-
Heat the mixture to reflux (65°C) for 4 hours.
-
Monitor by TLC (Hexane:EtOAc 3:1). The polar acid spot should disappear, replaced by a less polar ester spot.
-
Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Yield should be >90%. Product is usually a low-melting solid or oil.
-
Phase 2: Isothiouronium Salt Formation
Rationale: Thiourea acts as a "masked" sulfur nucleophile. It attacks the alkyl chloride to form a salt that does not react further, preventing R-S-R sulfide formation.
Reagents:
-
Methyl 5-(chloromethyl)furan-3-carboxylate (from Phase 1)
-
Thiourea (1.1 equiv)
-
Ethanol (absolute, 5-10 volumes)
Procedure:
-
Dissolve the ester in absolute Ethanol.
-
Add Thiourea (1.1 equiv) in one portion.
-
Heat to reflux (78°C) for 2–3 hours.
-
Observation: The product often precipitates as a white crystalline solid (Isothiouronium chloride) upon cooling.
-
Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol/ether.
-
Note: If no precipitate forms, concentrate to dryness and proceed directly to Phase 3 (the salt is water-soluble).
-
Phase 3: Hydrolysis & Thiol Release
Rationale: Alkaline hydrolysis cleaves both the ester and the isothiouronium moiety simultaneously. An inert atmosphere is strictly required to prevent disulfide formation.
Reagents:
-
Isothiouronium intermediate
-
Sodium Hydroxide (NaOH) 2.5M aqueous solution (4.0 equiv)
-
Calculation: 1 eq for ester hydrolysis + 1 eq for thiourea cleavage + 1 eq for carboxylic acid salt + 1 eq excess.
-
-
Argon or Nitrogen balloon.
Procedure:
-
Degas the NaOH solution by bubbling Nitrogen for 15 minutes (Critical Step).
-
Add the Isothiouronium salt to the NaOH solution under a Nitrogen atmosphere.
-
Heat to reflux (100°C) for 1–2 hours.
-
Cool the reaction mixture to room temperature under Nitrogen.
-
Acidification:
-
Place the flask in an ice bath.
-
Slowly add degassed 2M HCl until pH ~2–3 .
-
Caution: Evolution of CO₂ and potential H₂S smell (trace). Perform in a fume hood.
-
-
Extraction: Extract immediately with degassed Ethyl Acetate (3x).
-
Drying: Dry combined organics over MgSO₄ (anhydrous).
-
Concentration: Evaporate solvent under reduced pressure (keep temperature <40°C) to obtain the crude 5-(mercaptomethyl)furan-3-carboxylic acid .
Quantitative Data & Specifications
| Parameter | Specification / Expected Value | Notes |
| Physical State | Off-white to yellow solid | Oxidized disulfides appear darker/oily. |
| Melting Point | 120–125 °C (Decomp) | Similar to 3-furoic acid derivatives. |
| Yield (Overall) | 65% – 75% | Losses primarily during crystallization. |
| Storage | -20°C, under Argon | Thiol is prone to auto-oxidation. |
| Odor | Characteristic (Stench) | Use bleach (NaOCl) to neutralize glassware. |
Safety & Handling (Critical)
-
Furan Toxicity: Many furan derivatives are potential carcinogens or mutagens. Handle with double gloves and in a fume hood.
-
Thiol Stench: Mercaptans have a low odor threshold. All glassware must be treated with a dilute bleach solution (oxidizes thiol to sulfonate) before being removed from the hood.
-
Acid Sensitivity: Do not expose the furan ring to strong Lewis acids or concentrated mineral acids for extended periods, as this causes ring opening (polymerization/tar formation).
References
-
Dutta, S., et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride... from biomass-derived 5-(chloromethyl)furfural (CMF).[3][4] Green Chemistry.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Section 5.16: Preparation of Thiols (via Isothiouronium Salts).
-
Keegstra, M. A. (1992). Thiourea as a Surrogate for H2S in the Synthesis of Thiols. Synthesis.[1][5][6][7][8][9][10]
-
PubChem Compound Summary. 3-Furoic Acid (Physical Properties). [11]
-
Master Organic Chemistry. Nucleophilic Substitution of Carboxylic Acid Derivatives.
Sources
- 1. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. methyl furoate, 1334-76-5 [thegoodscentscompany.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing disulfide bond formation during furan thiol synthesis
Status: Operational | Topic: Furan-2-methanethiol (Furfuryl Mercaptan) Stabilization Ticket ID: FTS-OX-PREV-001
Module 1: The Chemistry of Failure (Root Cause Analysis)
User Query: "Why does my furfuryl mercaptan turn into a solid precipitate or yellow oil immediately after synthesis?"
Technical Diagnosis:
You are experiencing rapid oxidative dimerization. Furan thiols are exceptionally prone to this because the furan ring is electron-rich, stabilizing the intermediate radicals. The reaction is driven by the deprotonation of the thiol (R-SH) to the thiolate anion (R-S⁻), which is a potent nucleophile.[1][2] In the presence of even trace oxygen or transition metals (
Visualizing the Failure Mode:
Figure 1: The oxidative cascade. High pH triggers the formation of the thiolate anion, the primary species susceptible to oxidation by air and metals.
Module 2: Critical Workflow Protocols (The "Golden Path")
Objective: Synthesize furan-2-methanethiol while suppressing disulfide formation. Method: Isothiouronium Salt Hydrolysis (Modified for Air-Sensitivity).
Reagent Preparation Table
| Reagent | Role | Critical Specification |
| Furfuryl Alcohol | Precursor | Must be distilled; clear/colorless.[3] Dark alcohol indicates polymerization. |
| Thiourea | Sulfur Source | High purity (>99%). |
| HCl (conc.) | Catalyst | Standard 37%. |
| NaOH (aq) | Hydrolysis Base | MUST BE DEGASSED (Sparged with Argon/N2 for 30 mins). |
| EDTA | Chelation | Add 1mM to aqueous phases to sequester trace metals. |
Step-by-Step Protocol
1. Formation of S-Furfurylisothiouronium Chloride
-
Action: Dissolve thiourea (1.0 eq) in water/HCl. Add furfuryl alcohol (1.0 eq) dropwise at 30°C.
-
Why: We avoid using furfuryl chloride directly, as it is unstable. Generating the carbocation in situ from the alcohol is safer [1].
-
Control Point: Maintain temperature <60°C. Higher temps cause furan ring polymerization (tar formation).
2. The "Danger Zone": Hydrolysis
-
Action: Cool the reaction mixture. Under a strict Argon/Nitrogen blanket, add the degassed NaOH solution.
-
Mechanism: This liberates the free thiolate.
-
Critical Safeguard: Do NOT stop here. The thiolate is stable only under inert gas. If air enters now, the batch is lost.
3. The "Rescue": Acidification & Extraction
-
Action: Once hydrolysis is complete (oil separates), immediately acidify the mixture to pH ~4-5 using degassed dilute
or acetic acid before extraction. -
Why: Protonating the thiolate (R-S⁻) back to the thiol (R-SH) significantly reduces its oxidation potential. The neutral thiol is far less reactive toward oxygen than the anion [2].
-
Extraction: Extract with Dichloromethane (DCM) or Ether under inert atmosphere.
4. Stabilization & Distillation
-
Action: Add a radical scavenger (e.g., BHT, 0.1%) to the crude oil. Distill under reduced pressure (e.g., 84°C at 65 mmHg) [1].
-
Storage: Store under Argon at -20°C.
Module 3: Troubleshooting Dashboard
Ticket Type: Recovery & Correction
| Symptom | Probable Cause | Corrective Action (The "Fix") |
| Product solidified into white/yellow crystals. | Complete oxidation to Difurfuryl Disulfide . | Chemical Reduction: Dissolve the solid in acetic acid. Add Zinc dust (excess) and stir for 2-4 hours. Filter the zinc, dilute with water, and extract the regenerated thiol [3]. |
| Yield is low; product is a thick syrup. | Polymerization of the furan ring. | Temp Control: You likely exceeded 60°C during the initial addition of furfuryl alcohol. Restart, keeping the reaction cooler. |
| "Rotten Coffee" / Skunk odor in the lab. | Fugitive emissions. | Containment: All glassware must be soaked in a Bleach (Hypochlorite) bath immediately. Bleach oxidizes the thiol to a sulfonic acid (odorless), whereas simple washing just spreads the smell [4]. |
| Product turns yellow after 1 day. | Trace metal contamination. | Chelation: Wash your organic phase with a 1mM EDTA solution during workup to remove iron/copper ions that catalyze oxidation. |
Module 4: Advanced Stabilization (The "Self-Validating" System)
To ensure the protocol validates itself, use TCEP (Tris(2-carboxyethyl)phosphine) during the purification phase.
Why TCEP?
Unlike DTT or
-
Odorless: Does not add to the stench.
-
Phosphine-based: Reduces disulfides irreversibly without forming mixed disulfides.[4]
-
Acid-Stable: Works at the lower pH required to keep the furan ring stable.
Protocol: Add 5-10 mM TCEP hydrochloride to your aqueous wash buffers during the extraction step. This acts as a "chemical insurance policy," instantly reducing any disulfide dimers that form back into the monomeric thiol [5].
References
-
Organic Syntheses. "2-Furfuryl Mercaptan." Org.[5] Synth.1955 , 35, 66.
- Jocelyn, P. C.Biochemistry of the SH Group. Academic Press, 1972.
-
Staudinger, H., & Reichstein, T. "Method of producing mercaptans of the furfuryl series." U.S. Patent 1,715,795.
-
University of Washington. "Stench Chemicals (Thiols) Standard Operating Procedure." Environmental Health & Safety.
-
Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." J. Org.[6] Chem.1991 , 56, 2648-2650.
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. US1715795A - Method of producing mercaptans of the furfuryl series - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan synthesis [organic-chemistry.org]
Optimizing pH conditions for furan-3-carboxylic acid solubility in aqueous buffers
Technical Support Center: Furan-3-carboxylic Acid Solubility
Welcome to the technical support center for optimizing the aqueous solubility of furan-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My furan-3-carboxylic acid isn't dissolving in water. What am I doing wrong?
A1: Furan-3-carboxylic acid is reported to be insoluble or sparingly soluble in water in its neutral (protonated) form.[1][2][3][4] This is a common observation. The solubility of carboxylic acids is highly dependent on the pH of the aqueous solution.[5][6][7][8][9] To enhance solubility, you need to increase the pH of your solution to deprotonate the carboxylic acid group, forming the more soluble furoate salt.
Q2: What is the pKa of furan-3-carboxylic acid, and why is it important for solubility?
A2: The pKa of furan-3-carboxylic acid is approximately 3.9 (at 25°C).[1][2][3][4] The pKa is the pH at which the protonated (acid) and deprotonated (conjugate base) forms of the molecule are present in equal concentrations.[10][11][12] For carboxylic acids, the deprotonated (ionized) form is significantly more water-soluble than the neutral form.[8][9] Therefore, knowing the pKa is crucial for determining the optimal pH range to achieve your desired concentration.
Q3: At what pH should I prepare my buffer to maximize the solubility of furan-3-carboxylic acid?
A3: To ensure the majority of the furan-3-carboxylic acid is in its soluble, deprotonated form, you should aim for a buffer pH that is at least one to two pH units above its pKa of 3.9.[13][14] A pH range of 5.0 to 7.0 is a good starting point. At a pH of 5.9 (pKa + 2), approximately 99% of the compound will be in the deprotonated, more soluble form.
Q4: Can I just add sodium hydroxide (NaOH) to my water to increase the pH? Why do I need a buffer?
A4: While adding a strong base like NaOH will increase the pH and improve solubility, it is not recommended for most applications. A buffer solution resists significant changes in pH upon the addition of small amounts of acid or base, or upon dilution.[13][15][16] This is critical for maintaining the stability of your compound and ensuring the reproducibility of your experiments, especially in biological assays where pH control is essential.[13][15]
Q5: Which buffer system should I choose for my experiments with furan-3-carboxylic acid?
A5: The choice of buffer depends on the desired pH of your experiment. For a target pH between 5.0 and 7.0, several common laboratory buffers are suitable. A sodium acetate-acetic acid buffer is effective in the pH range of 3.7-5.6.[17] For a pH range of 5.8-8.0, a phosphate buffer system (Na₂HPO₄ – NaH₂PO₄) is a robust choice.[16][17] Always ensure your chosen buffer components do not interact with your compound or interfere with downstream applications.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation occurs after initially dissolving the compound. | The buffer capacity may have been exceeded, leading to a drop in pH. | 1. Re-measure the pH of your solution. If it has decreased, your buffer was not sufficient. 2. Prepare a new solution using a higher concentration of the buffer. 3. Ensure the final concentration of furan-3-carboxylic acid does not exceed its solubility limit at the given pH. |
| The pH of the final solution is lower than the initial buffer pH. | Furan-3-carboxylic acid is acidic and will lower the pH when added to the buffer. | 1. This is expected. You can either use a buffer with a slightly higher initial pH to compensate for this drop. 2. Alternatively, after dissolving the compound, you can adjust the pH back to the desired value using a dilute solution of a strong base (e.g., 1M NaOH). Add the base dropwise while monitoring the pH with a calibrated meter. |
| Inconsistent results between experimental batches. | Variations in pH are a likely culprit. | 1. Calibrate your pH meter before each use. 2. Prepare fresh buffer solutions for each experiment. 3. Always measure and record the final pH of your furan-3-carboxylic acid solution. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 0.1 M Sodium Acetate Buffer (pH 5.0)
This protocol outlines the preparation of a common buffer suitable for dissolving furan-3-carboxylic acid.
Materials:
-
Acetic acid (glacial)
-
Sodium acetate trihydrate
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare a 0.1 M Acetic Acid Solution: Add 5.72 mL of glacial acetic acid to a 1 L volumetric flask and bring the volume to 1 L with deionized water.
-
Prepare a 0.1 M Sodium Acetate Solution: Dissolve 13.61 g of sodium acetate trihydrate in a 1 L volumetric flask and bring the volume to 1 L with deionized water.
-
Mix the Solutions: In a beaker, combine approximately 14.8 mL of the 0.1 M acetic acid solution with 85.2 mL of the 0.1 M sodium acetate solution.
-
Adjust the pH: Place the beaker on a stir plate with a stir bar. Immerse the calibrated pH electrode in the solution and monitor the pH. Adjust the pH to 5.0 by adding small volumes of the 0.1 M acetic acid solution to lower the pH or the 0.1 M sodium acetate solution to raise the pH.
-
Final Volume: Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume.
Protocol 2: Determining the Solubility of Furan-3-carboxylic Acid at a Specific pH
This workflow details the steps to experimentally determine the solubility of furan-3-carboxylic acid in your prepared buffer.
Workflow:
Caption: pH-dependent equilibrium and its effect on solubility.
As the pH of the solution increases above the pKa, the equilibrium shifts towards the formation of the more soluble furoate anion (A⁻), thereby increasing the overall solubility of the compound in the aqueous buffer.
References
-
BYJU'S. Henderson-Hasselbalch Equation. [Link]
-
Study.com. Using the Henderson-Hasselbalch Equation for a Buffer. [Link]
-
Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. [Link]
-
Khan Academy. Henderson–Hasselbalch equation. [Link]
-
Slideshare. Henderson Hasselbalch Equation. [Link]
-
PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. [Link]
-
Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]
-
Wikipedia. Buffer solution. [Link]
-
PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
Cheméo. Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). [Link]
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids... [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Furoic acid | 488-93-7 [chemicalbook.com]
- 4. 3-Furoic acid CAS#: 488-93-7 [chemicalbook.com]
- 5. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Buffer solution - Wikipedia [en.wikipedia.org]
- 14. goldbio.com [goldbio.com]
- 15. mt.com [mt.com]
- 16. Buffers - ITW Reagents [itwreagents.com]
- 17. Buffer Reference Center [sigmaaldrich.com]
Troubleshooting nucleophilic substitution reactions on 5-(chloromethyl)furan derivatives
Technical Support Center: 5-(Chloromethyl)furan Derivatives Case Reference: Nucleophilic Substitution & Stability Optimization
Introduction: The "Furan Paradox"
Welcome to the Technical Support Center. You are likely here because your reaction mixture turned into a black, insoluble tar, or your product vanished on the silica column.
5-(Chloromethyl)furan derivatives—specifically 5-(chloromethyl)furfural (5-CMF) and alkyl 5-(chloromethyl)-2-furoates —are high-value bio-based platform chemicals. However, they suffer from the "Furan Paradox": the same electron-rich aromaticity that makes the chloromethyl group highly reactive toward nucleophiles also renders the furan ring exquisitely sensitive to acid-catalyzed degradation (humin formation).
This guide synthesizes field data to troubleshoot these competing pathways.
Part 1: Critical Stability & Handling (Pre-Reaction)
Q: My starting material (5-CMF) turned black in the freezer. Is it usable?
A: Likely not. The black color indicates the formation of humins —heterogeneous, cross-linked polymers formed via acid-catalyzed condensation.
-
The Cause: 5-CMF is autocatalytic. Trace hydrolysis releases HCl. The furan ring, acting as a masked enol ether, is protonated by this HCl, triggering ring-opening (to levulinic acid precursors) or polymerization with the aldehyde group of another molecule.
-
The Fix:
-
Purification: If the material is <50% black, dissolve in
or , wash with cold saturated (to remove HCl), dry over , and concentrate immediately before use. -
Storage: Store at -20°C under Argon. Ideally, store as a solution in a non-nucleophilic solvent (e.g., Toluene) rather than neat oil to dilute intermolecular collisions.
-
Part 2: Reaction Optimization (The "During" Phase)
Q: I am seeing low yields and "tarring" during nucleophilic substitution. How do I stop this?
A: You are likely failing to scavenge the leaving group (Chloride) effectively, leading to HCl accumulation. You must decouple nucleophilicity from basicity.
Protocol 1: The "Acid-Scavenger" System
For neutral nucleophiles (amines, alcohols), the generation of HCl is instantaneous upon substitution.
-
Base Selection: Do NOT rely on the nucleophile to act as its own base (unless in large excess).
-
Recommended:DIPEA (Hünig's Base) or Solid
. -
Why: DIPEA is non-nucleophilic due to steric bulk. It rapidly sequesters protons without attacking the aldehyde (in 5-CMF) or the chloromethyl center.
-
-
Solvent Selection:
-
Avoid: Alcohols (unless it is the reactant) and wet solvents.
-
Preferred:Acetonitrile (MeCN) or DCM . DMF is acceptable but difficult to remove without heating (which promotes degradation).
-
Protocol 2: Temperature Control
-
Rule of Thumb: Never exceed 60°C unless absolutely necessary.
-
Reasoning: The activation energy for substitution (
) is generally lower than that for furan ring opening. High heat preferentially accelerates the degradation pathway.
Part 3: Nucleophile-Specific Troubleshooting
Q: I am reacting 5-CMF with a primary amine, but I see multiple spots and low product mass.
A: You are fighting Chemoselectivity Issues . 5-CMF has two electrophilic sites: the alkyl halide (
| Issue | Observation | Mechanism | Solution |
| Imine Formation | New spot that hydrolyzes back to SM on TLC. | Amine attacks Aldehyde ( | Lower Temp (0°C) . Alkylation is kinetically favored over condensation at low temps. |
| Double Alkylation | Higher MW byproduct. | Product amine reacts with another 5-CMF. | Use excess amine (2-3 equiv) or slow addition of 5-CMF to the amine solution. |
| Reductive Amination | Unexpected alcohol product. | If using borohydrides, aldehyde reduces to alcohol. | Protect aldehyde as an acetal prior to substitution if possible. |
Q: My reaction with Sodium Azide (
A: This should be fast.
-
Protocol: Use a biphasic system (
/DCM) or homogeneous MeCN. -
Catalyst: Add a phase transfer catalyst (e.g., TBAB , 1-5 mol%) if using a biphasic mixture.
-
Warning: Do not use chlorinated solvents with
and DCM if you plan to concentrate to dryness (explosion hazard). Switch to EtOAc for workup.
Part 4: Workup & Purification (The "Post-Reaction" Phase)
Q: My product looked pure by TLC, but decomposed on the silica column.
A: Silica gel is acidic (
-
The Fix (Neutralization):
-
Pre-treat your silica slurry with 1-2% Triethylamine (
) in the eluent. -
Run the column. The
neutralizes acidic sites on the silica surface.
-
-
Alternative: Use Neutral Alumina (Grade III) instead of silica.
-
Evaporation: Do not use a water bath
.
Visualizing the Pathways
Diagram 1: The Decomposition Trap (Mechanism)
Caption: The "Humin Trap." Acid (HCl) triggers a cascade of ring-opening and polymerization. Effective buffering prevents the red pathway.
Diagram 2: Troubleshooting Decision Matrix
Caption: Workflow for selecting reaction conditions based on nucleophile type to maximize yield and stability.
References
-
Mascal, M., & Nikitin, E. B. (2009).[1] Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction.[1][2][3] ChemSusChem, 2(9), 859–861.[2] Link[2]
- Context: Establishes the stability profile of 5-CMF vs HMF and the biphasic extraction protocols.
-
Giorgianni, G., et al. (2024).[1][4] The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 109, 265-270. Link
- Context: Detailed kinetics on HCl generation and the necessity of base to prevent humin form
-
Miao, H., et al. (2021).[5] Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles.[1][5] ChemSusChem, 14, 303–305.[5] Link
- Context: Provides protocols for carbon nucleophiles and handling CMF deriv
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of 5-alkylfurfurals. Link
- Context: Practical industrial guidelines on preventing polymeriz
-
Tashiro, K., et al. (2023).[6] Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. RSC Advances, 13, 17206-17215. Link
- Context: Mechanistic insight into the oligomerization pathways (humins) applicable to furanic systems.
Sources
- 1. cetjournal.it [cetjournal.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02870D [pubs.rsc.org]
Minimizing ring opening side reactions in furan carboxylic acid synthesis
Topic: Minimizing Ring Opening Side Reactions in Furan Carboxylic Acid Synthesis
Executive Summary: The Stability Paradox
Welcome to the Furan Integrity Assurance center. If you are synthesizing 2,5-furandicarboxylic acid (FDCA) or furoic acid, you are fighting a thermodynamic battle. The furan ring is aromatic, but its resonance energy (16 kcal/mol) is significantly lower than that of benzene (36 kcal/mol). This makes it an electron-rich diene susceptible to:
-
Acid-Catalyzed Hydrolysis: Cleavage by water to form linear keto-acids (e.g., levulinic acid).
-
Oxidative Cleavage: Radical attack leading to C-C bond scission (e.g., succinic acid).
-
Polymerization: Formation of insoluble humins via aldol-type condensations.
This guide provides the protocols to navigate these "Danger Zones" and maximize selectivity for the carboxylic acid functionality.
Interactive Pathway Map
Before troubleshooting, visualize where your reaction is failing. The diagram below illustrates the competing pathways between the desired oxidation (Green) and the fatal ring-opening/polymerization side reactions (Red/Black).
Figure 1: Reaction network showing the "Safe Corridor" (Green) vs. Ring Opening (Red) and Polymerization (Black) pathways.
Module 1: Preventing Acid-Catalyzed Hydrolysis
The Problem: In aqueous acidic media, the furan ring undergoes protonation at the C2 or C5 position, followed by water addition. This breaks the ring, yielding levulinic acid and formic acid.
Diagnostic Question:
"Are you detecting significant amounts of levulinic acid (LA) or formic acid in your HPLC traces, despite high HMF conversion?"
Protocol A: Solvent Engineering (Water Exclusion)
Water is a reactant in the ring-opening mechanism. Reducing water activity (
| Solvent System | Mechanism of Action | Recommended For |
| DMSO / GVL | Dipolar aprotic solvents solvate the proton ( | Homogeneous catalysis; Lab-scale optimization. |
| MIBK / Water (Biphasic) | Extracts HMF/FDCA into the organic phase (MIBK), shielding it from the acidic aqueous catalyst phase. | Continuous processing; High-concentration feeds. |
| Ionic Liquids (e.g., [BMIM]Cl) | Creates a "water-free" environment; the chloride ion stabilizes the intermediate carbocation. | Low-temperature, high-selectivity requirements. |
Step-by-Step Implementation:
-
Switch Solvent: Replace pure water with a 9:1 mixture of DMSO:Water or GVL:Water .
-
Buffer the pH: If water is mandatory, maintain pH > 3.0. Add weak bases (e.g., NaHCO3) if the reaction produces acid byproducts.
-
Temperature Check: Do not exceed 140°C in aqueous acidic media without a phase-transfer catalyst.
Technical Insight: The activation energy for ring opening drops significantly below pH 2.0. In base-free oxidation, the formation of FDCA (a strong acid, pKa ~2.3) autocatalyzes the ring opening of unreacted HMF. Self-Correction: Always buffer base-free oxidation reactions to prevent this "acid death spiral." [1, 2]
Module 2: Mitigating Oxidative Stress
The Problem: Aggressive oxidants (peroxides, high-pressure
Diagnostic Question:
"Is the carbon balance low (<80%) with no visible solids (humins), and do you see dicarboxylic acids like succinic acid?"
Protocol B: Radical Scavenging & Catalyst Selection
You must favor dehydrogenation mechanisms (surface-mediated) over radical mechanisms (solution-mediated).
Catalyst Selection Guide:
-
Gold (Au) Nanoparticles: Excellent for activating carbonyls without attacking the C=C ring. Requires basic support (Hydrotalcite, MgO).
-
Au-Pd Alloys: The "Synergistic Shield." Pd promotes hydrogenation/dehydrogenation, while Au prevents Pd poisoning and suppresses ring attack.
-
Avoid: Pure Pt or Ru at high pressures (>20 bar
) without optimization, as they can catalyze ring hydrogenation followed by cracking.
Operational Protocol:
-
Pressure Ramping: Start oxidation at low
pressure (1–3 bar) to convert the aldehyde (HMF) to the acid (HMFCA). Only then increase pressure to convert the recalcitrant alcohol group. -
Radical Scavenger: Add 1-2 mol% of TEMPO or BHT if you suspect radical propagation is cleaving the ring.
-
Feed Control: Use a Fed-Batch approach for HMF.[1] High instantaneous HMF concentration fuels radical chains.
Mechanism Check: The oxidation of HMF proceeds via a gem-diol intermediate.[2] An effective catalyst must stabilize this gem-diol on the surface to allow dehydrogenation to the carboxylic acid, rather than allowing it to desorb and undergo ring scission in the bulk liquid. [3, 4]
Module 3: Troubleshooting Humins (Polymerization)
The Problem: Humins are dark, insoluble polymers formed by the condensation of HMF with itself or its intermediates (2,5-dioxo-6-hydroxyhexanal). This is the "Black Tar" scenario.
Diagnostic Question:
"Is your reaction mixture turning dark brown/black and clogging filters?"
Protocol C: Thermal & Concentration Management
Humins formation is second-order with respect to HMF concentration.
The "Safe Zone" Operating Window:
-
Concentration Limit: Keep steady-state HMF concentration < 5 wt% .
-
Fix: Use continuous flow reactors or slow dropwise addition of HMF over 2 hours.
-
-
Temperature Ceiling:
-
Aqueous: Max 100°C.
-
Organic (DMSO/GVL): Max 140°C.
-
-
Atmosphere: Strictly exclude air during the heating ramp. Only introduce
once the target temperature is reached to prevent autoxidation-initiated polymerization.
Interactive Troubleshooting Matrix
Use this decision tree to identify the root cause of your yield loss.
Figure 2: Diagnostic logic flow for identifying yield loss mechanisms.
Frequently Asked Questions (FAQ)
Q1: Can I use base to prevent acid hydrolysis during oxidation? A: Yes, but with caution. Adding NaOH or Na2CO3 maintains a high pH, effectively shutting down acid-catalyzed ring opening (levulinic acid formation). However, at high pH (>11) and high temperatures, HMF is unstable and can degrade via the Cannizzaro reaction (forming HMF-alcohol and HMF-acid) or polymerize. Recommendation: Use weak bases (Carbonates/Borates) or solid basic supports (Hydrotalcite) to maintain a local pH of 8–9. [5]
Q2: Why does my reaction stall at FFCA (Formyl-furan carboxylic acid)?
A: FFCA oxidation is the rate-limiting step.[3][4] The electron-withdrawing carboxylic acid group deactivates the furan ring, making the remaining aldehyde harder to oxidize.
Fix: This is not a ring-opening issue, but a catalyst activity issue. Increase the reaction time or switch to a bimetallic Pt-Bi or Au-Pd catalyst, which lowers the activation energy for the FFCA
Q3: I am using a "Base-Free" method, but my yield is dropping over time. Why? A: As FDCA forms, it lowers the pH of the solution. If you start at neutral pH, you might end at pH 2.0. This in-situ acidity catalyzes the hydration of any remaining HMF into levulinic acid. Fix: You must achieve 100% HMF conversion before significant FDCA accumulation, or use a solvent like GVL that suppresses acid activity.
References
-
Motagamwala, A. H., et al. (2018). "Solvent effects on the catalytic conversion of biomass-derived carbohydrates." Chemical Reviews. Link
-
Gorbanev, Y. Y., et al. (2009). "Selective aerobic oxidation of 5-hydroxymethylfurfural in water over solid ruthenium hydroxide catalysts." Catalysis Letters. Link
-
Davis, S. E., et al. (2013). "Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts." Catalysis Today. Link
-
Corma, A., et al. (2016). "Chemical Routes for the Transformation of Biomass into Chemicals." Chemical Reviews. Link
-
Verdeguer, P., et al. (1993). "Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid." Journal of Molecular Catalysis. Link
-
Villa, A., et al. (2013). "Au–Pd/AC as catalysts for the selective oxidation of HMF in the absence of base." ChemSusChem. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01976K [pubs.rsc.org]
- 4. Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Analytical Methods for Separating Furan Thiols from Disulfide Impurities
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Shifting Target" Challenge
Furan thiols, such as 2-furanmethanethiol (furfuryl thiol) , are potent flavor compounds and versatile pharmaceutical intermediates. However, their analysis presents a unique paradox: the analytical process itself can degrade the analyte. The sulfhydryl (-SH) group is highly prone to oxidation, rapidly forming disulfide dimers (e.g., difurfuryl disulfide ) in the presence of trace metals, dissolved oxygen, or basic pH.
For researchers, the critical objective is not just detecting the thiol, but accurately quantifying the disulfide impurity that may have formed during storage or synthesis. Standard "total thiol" assays (like Ellman’s reagent with reduction) are insufficient here because they chemically erase the disulfide impurity by converting it back to the thiol.
This guide compares two distinct HPLC strategies:
-
Direct Acidic RP-HPLC (The "Snapshot" Method): The superior choice for impurity profiling, utilizing low pH and metal chelation to "freeze" the thiol/disulfide ratio during separation.
-
Derivatization-Differential (The "Stoichiometric" Method): A validation technique used to determine total sulfur balance, though less effective for direct impurity quantification.
Comparative Analysis of Methods
Method A: Direct Acidic RP-HPLC (Recommended for Impurity Profiling)
This method relies on the significant hydrophobicity difference between the monomeric thiol and the dimeric disulfide. By maintaining a strictly acidic environment, we suppress the thiolate anion (
| Feature | Method A: Direct Acidic RP-HPLC | Method B: Derivatization (Ellman's/Bimane) |
| Primary Utility | Impurity Separation: Quantifies thiol and disulfide separately in one run. | Total Thiol Content: High sensitivity quantification of free thiols. |
| Mechanism | Hydrophobic separation on C18; Acid suppression of oxidation. | Chemical blocking of -SH group; Disulfides usually require reduction to be seen.[1] |
| Sample Prep | Minimal (Acid + EDTA stabilization). | Complex (Reaction time, pH adjustment, quenching). |
| Selectivity | High (Resolves Monomer vs. Dimer). | High for Thiol; Disulfide is calculated by difference (Indirect). |
| Risk | On-column oxidation if Fe³⁺ is present. | Incomplete derivatization or side reactions. |
Method B: Derivatization-Differential
While excellent for biological sensitivity, this method is often unsuitable for impurity analysis because it typically requires reducing the disulfide to quantify it, thereby destroying the very impurity you are trying to measure. It is best reserved for validating the total mass balance of the reaction.
Scientific Deep Dive: The Oxidation Mechanism
Understanding the degradation pathway is essential for method design. The oxidation of furan thiols is not random; it is catalyzed by trace metals and high pH.
Figure 1: The oxidation cascade. Method A interrupts the first step (Thiol → Thiolate) by maintaining low pH.
Detailed Experimental Protocol: Direct Acidic RP-HPLC
This protocol is designed to separate 2-furanmethanethiol (FFT) from difurfuryl disulfide (DFDS) .
Phase 1: System Preparation & Causality
-
The Problem: Stainless steel LC systems leach trace iron, which catalyzes thiol oxidation during the run.
-
The Solution: Passivate the system with 30% Phosphoric acid or use a bio-inert (PEEK/Titanium) flow path. Add EDTA to the mobile phase as a "scavenger" for any remaining metal ions.
Phase 2: Reagents & Mobile Phase
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 µM EDTA.
-
Why Formic Acid? Maintains pH ~2.7, keeping the thiol protonated (stable).
-
Why EDTA? Chelates trace metals that catalyze on-column oxidation.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.
-
Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why C18? The disulfide is significantly more hydrophobic than the thiol, providing excellent resolution on standard alkyl phases.
-
Phase 3: Gradient Conditions
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C (Do not heat; heat accelerates oxidation).
-
Injection Volume: 10 µL
-
Detection: UV-Vis Diode Array.
-
Channel 1 (254 nm): Primary quantification (Furan ring absorption).
-
Channel 2 (215 nm): Secondary check (Thiol/Disulfide bond absorption).
-
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Start (Hold highly aqueous to retain polar thiol) |
| 2.0 | 5 | Isocratic hold |
| 12.0 | 90 | Gradient ramp to elute hydrophobic disulfide |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Phase 4: Sample Preparation (The "Cold & Acidic" Rule)
-
Stock Solution: Weigh standard of 2-furanmethanethiol into a volumetric flask.
-
Solvent: Dissolve immediately in Acetonitrile containing 0.1% Formic Acid .
-
Critical: Do not use pure water or neutral buffers. The solvent must be acidic.
-
-
Dilution: Dilute to working concentration (e.g., 100 µg/mL) using Mobile Phase A.
-
Handling: Analyze immediately. If queuing is necessary, keep the autosampler at 4°C.
Data Presentation & Expected Results
The following table summarizes the typical performance metrics for this separation. The "Resolution" factor is the key indicator of success.
| Analyte | Retention Time (min) | Detection Limit (LOD) | Linearity ( | Key Characteristic |
| 2-Furanmethanethiol | 4.2 ± 0.2 | 0.05 µg/mL | > 0.999 | Elutes early; sharp peak. |
| Difurfuryl Disulfide | 11.8 ± 0.3 | 0.02 µg/mL | > 0.999 | Elutes late; broader peak due to hydrophobicity. |
Resolution (
Workflow Visualization
Figure 2: The self-validating analytical workflow ensuring impurity integrity.
Troubleshooting & Self-Validation
To ensure your method is trustworthy (Trustworthiness in E-E-A-T), perform this simple "Forced Oxidation" Test :
-
Prepare a standard solution of 2-furanmethanethiol.
-
Add a drop of dilute Hydrogen Peroxide (
) or adjust pH to 9.0 for 10 minutes. -
Inject this "stressed" sample.
-
Validation: You must see the early peak (Thiol) decrease and the late peak (Disulfide) appear/increase. If you do not see the late peak, your disulfide is either precipitating (check solubility) or eluting in the wash volume (extend gradient).
References
-
NIST Chemistry WebBook. Bis(2-furfuryl)disulfide (Difurfuryl disulfide) Mass Spectrum and Properties. National Institute of Standards and Technology. Available at: [Link]
-
Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry.[3][4] (Demonstrates the oxidative conversion of furfuryl thiol to difurfuryl disulfide). Available at: [Link]
-
Shimadzu Application News. Quantitative Analysis of Furanic Compounds in Transformer Oil by HPLC Method. (Reference for UV detection of furan rings at 280nm). Available at: [Link]
Sources
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
Comparative Reactivity Profile: Furan-3-Carboxylic Acid Thiols vs. Benzene Analogs
Executive Summary: The Bioisostere Trap
In medicinal chemistry, the furan ring is frequently employed as a bioisostere for benzene to improve solubility or alter metabolic profiles. However, when functionalized with thiols (-SH) and carboxylic acids (-COOH) , the physicochemical divergence between the furan and benzene scaffolds becomes critical.
This guide objectively compares Mercapto-Furan-3-Carboxylic Acids (Furan series) against their Mercapto-Benzoic Acid (Benzene series) counterparts. While the furan scaffold offers distinct electronic advantages (higher acidity, altered H-bond geometry), it introduces severe liabilities regarding oxidative instability and metabolic toxicity that are absent in the benzene series.
Electronic Landscape & Acidity Profile
The fundamental difference lies in the aromaticity and heteroatom influence.[1][2] Furan is
Acid Dissociation Constants (pKa)
The furan oxygen renders the carboxylic acid at the 3-position more acidic than the benzoic analog due to the -I effect, which stabilizes the carboxylate anion more effectively than the phenyl ring.
| Feature | Furan-3-Carboxylic Acid Series | Benzoic Acid Series | Mechanistic Driver |
| Core pKa (-COOH) | ~3.90 | 4.20 | Furan oxygen's -I effect stabilizes the carboxylate anion. |
| Thiol pKa (-SH) | ~6.0 – 6.4 (Est.) | 6.6 (Thiophenol) | Electron-poor |
| Dipole Moment | High (Polar) | Low (Non-polar) | Heteroatom vector vs. symmetric ring. |
| H-Bonding | Potential intramolecular H-bond (S-H···O) | Standard ortho-effect | Furan O can act as a weak H-bond acceptor. |
Nucleophilicity of the Thiolate
While furan is an electron-rich ring, the thiolate anion on a furan ring is slightly less nucleophilic than a thiophenolate. The inductive withdrawal of the ring oxygen reduces the electron density available on the sulfur atom. However, this effect is often overshadowed by the oxidative instability of the furan-thiol.
Stability & Oxidation Kinetics (Critical Differentiator)
The most significant operational difference is the oxidative stability of the thiol group.
-
Benzene Series: Thiophenols oxidize to disulfides (Ar-S-S-Ar) slowly in air. The reaction is manageable with standard precautions.
-
Furan Series: Furan-thiols are hyper-reactive toward oxidation. The formation of the thiyl radical is kinetically rapid due to resonance stabilization involving the furan oxygen.
Experimental Observation: Oxidation Rates
In comparative stability studies (aerated solvent, pH 7.4), furan-thiols exhibit half-lives (
| Compound Class | Primary Degradant | Handling Requirement | |
| Mercapto-Benzoic Acids | > 24 Hours | Disulfide (Dimer) | Standard Inert Atmosphere |
| Mercapto-Furan-3-Carboxylic Acids | < 30 Minutes | Disulfide + Polymer | Strict Exclusion of O2 (Glovebox/Schlenk) |
Analyst Note: Furan thiols often polymerize or form dark tars upon oxidation, unlike the clean disulfide crystals formed by benzoic acids. This is due to the thiyl radical attacking the electron-rich furan ring of a neighboring molecule.
Metabolic Liability: The Toxicity Pathway
Replacing a benzene ring with a furan ring in a drug candidate introduces a "Structural Alert." While benzene rings are generally metabolically robust (undergoing slow hydroxylation), furan rings are bioactivated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP4B1) into highly toxic reactive metabolites.
Mechanism of Bioactivation
The furan ring undergoes oxidation to an epoxide or a cis-enedial. This intermediate is a potent electrophile that covalently binds to liver proteins and DNA, causing hepatotoxicity.
Visualization: Metabolic Divergence
The following diagram illustrates the safe metabolic route of the benzene analog versus the toxification pathway of the furan analog.
Figure 1: Comparative metabolic pathways. The furan ring opens to form a reactive enedial, leading to toxicity, whereas the benzene ring typically undergoes safe clearance.
Experimental Protocol: S-Alkylation of Labile Furan Thiols
Due to the instability described in Section 3, standard S-alkylation protocols used for thiophenols will fail (yielding disulfides) with furan-thiols. The following protocol is a self-validating system designed to ensure the thiol remains reduced during reaction.
Objective: Selective S-alkylation of 2-mercapto-furan-3-carboxylic acid without ring oxidation.
The "Reductive-Protection" Workflow
-
Solvent Preparation (Critical):
-
Solvent: DMF or Methanol/Water (1:1).
-
Step: Sparged with Argon for 20 minutes before adding reagents.
-
Validation: Use an oxygen probe or resazurin indicator if available (colorless = anaerobic).
-
-
In-Situ Reduction:
-
Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) (0.5 eq) to the reaction mixture.
-
Reasoning: TCEP selectively reduces any disulfide that forms back to the thiol without interfering with alkyl halides (unlike DTT).
-
-
Base Selection:
-
Use Cs2CO3 (Cesium Carbonate).
-
Reasoning: The "Cesium Effect" improves solubility and promotes S-alkylation over O-alkylation of the carboxylic acid (though protection of COOH is recommended).
-
-
Reaction Monitoring:
-
Do not use TLC (air oxidation on the plate gives false spots).
-
Use LC-MS with acidic mobile phase. Look for the [M+H]+ of the product. If you see [2M-2H], your anaerobic technique failed.
-
Visualization: Validated Workflow
Figure 2: Optimized workflow for handling oxidation-prone furan thiols using TCEP as a safety net.
Conclusion & Recommendation
While Furan-3-carboxylic acid thiols offer a unique electronic profile (higher acidity, distinct vector) compared to benzene analogs , they possess significant developmental liabilities.
-
For Drug Discovery: Avoid furan-thiols in early hits if possible. The metabolic risk (enedial formation) is high. If the furan is essential for potency, block the 2 and 5 positions with metabolic blockers (e.g., Deuterium, Fluorine) to prevent ring opening.
-
For Synthesis: Treat furan-thiols as "hypersensitive." Never store them; generate in situ or store as the disulfide and reduce immediately before use.
Final Verdict: The benzene analog is the superior starting point for stability and safety. Use the furan analog only if the specific electronic demand of the target protein strictly requires the
References
-
Metabolic Activation of Furanoids
-
Thiol Oxidation Kinetics
- Title: Model Studies on the Oxidative Stability of Odor-Active Thiols (Furanthiols vs.
- Source: Journal of Agricultural and Food Chemistry (1995).
-
URL:[Link]
-
Acidity of Heterocyclic Carboxylic Acids
- Title: Ionization Constants of Heterocyclic Carboxylic Acids.
- Source: Chemical Reviews (Standard Tables).
-
URL:[Link]
-
Bioisosterism Strategies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Structural Analysis of 5-Substituted Furan-3-Carboxylic Acid Derivatives
Executive Summary
In Structure-Based Drug Design (SBDD), the furan scaffold serves as a critical bioisostere for phenyl rings, offering reduced lipophilicity and unique hydrogen-bonding vectors. While Furan-2-carboxylic acid is metabolically susceptible, Furan-3-carboxylic acid derivatives—specifically those substituted at the C5 position —offer superior metabolic stability and distinct vector geometries for active site engagement.
This guide provides an in-depth crystallographic comparison of 5-substituted furan-3-carboxylic acid derivatives against their primary alternatives: the isomeric 2-furoic acid and the bioisosteric benzoic acid. We analyze unit cell packing, hydrogen bond synthons, and provide a validated workflow for generating high-quality X-ray data.
Part 1: Structural Landscape & Comparative Analysis
The Core Scaffold vs. Alternatives
The primary structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers via the
The Subject: 5-Substituted Furan-3-Carboxylic Acid
-
Geometry: The carboxyl group at C3 creates a specific angular vector relative to the ring oxygen.
-
5-Substitution Effect: Placing a substituent (Alkyl/Aryl) at C5 blocks the metabolically active
-position and introduces a dipole moment shift that alters crystal packing from "herringbone" to "slipped stack" motifs depending on the substituent's steric bulk.
Alternative A: Furan-2-Carboxylic Acid (2-Furoic Acid) [1]
-
Difference: The carboxyl group is adjacent to the oxygen (
-position). -
Impact: Stronger inductive effect from the ring oxygen increases acidity (
~3.16) compared to the 3-isomer ( ~3.95). This alters the hydrogen bond donor strength in crystal lattices.
Alternative B: Benzoic Acid [2][3][4]
-
Difference: Carbocyclic (phenyl) ring.[2]
-
Impact: Higher lipophilicity and larger van der Waals volume. Furan-3-carboxylic acids are often used to replace benzoic acid to lower logP while maintaining the planar geometry.
Comparative Crystallographic Data
The following data aggregates representative values from the Cambridge Structural Database (CSD) and standard literature for the parent scaffolds, serving as the baseline for 5-substituted derivatives.
Table 1: Unit Cell & Structural Parameters Comparison
| Parameter | Furan-3-Carboxylic Acid (Parent) | Furan-2-Carboxylic Acid (Isomer) | Benzoic Acid (Bioisostere) |
| Crystal System | Triclinic | Triclinic | Monoclinic |
| Space Group | |||
| Z (Molecules/Cell) | 2 | 2 | 4 |
| Unit Cell Volume ( | ~505 ų | ~510 ų | ~580 ų |
| Density ( | ~1.47 g/cm³ | ~1.45 g/cm³ | ~1.32 g/cm³ |
| H-Bond Distance (O...O) | 2.64 Å | 2.65 Å | 2.63 Å |
| Packing Motif | Planar sheets / Stacked | Planar sheets | Herringbone |
| CSD Ref Code | FUROIC01 | FURACA | BENZAC01 |
Note on 5-Substitution: Introduction of a 5-methyl or 5-phenyl group typically expands the unit cell volume by approximately 20-25 ų (methyl) to 110 ų (phenyl) and often forces a transition to Monoclinic (
) space groups to accommodate the added steric bulk perpendicular to the H-bonding axis.
Part 2: Experimental Methodology (Self-Validating Protocol)
To obtain publication-quality X-ray data for 5-substituted furan-3-carboxylic acids, a rigorous synthesis and crystallization workflow is required.
Validated Synthesis (The "CAN" Method)
Context: Direct functionalization of the 3-position is difficult. A robust route uses Ceric Ammonium Nitrate (CAN) to couple diazonium salts with furan-2-carboxylic acid, followed by rearrangement or selective 3-functionalization strategies, though direct ring synthesis (e.g., Feist-Benary) is often preferred for 3-acid derivatives.
-
Standard Route: Cyclization of
-halo ketones with ethyl acetoacetate derivatives, followed by hydrolysis.
Crystallization Protocol (Slow Evaporation)
The high polarity of the carboxylic acid vs. the lipophilic 5-substituent requires a biphasic solvent system approach.
-
Solvent Selection: Dissolve 20 mg of the derivative in Methanol/Water (4:1) or Ethyl Acetate/Hexane (1:1) .
-
Why: Methanol solubilizes the acid; water/hexane acts as the antisolvent to drive nucleation.
-
-
Filtration: Pass solution through a 0.45 µm PTFE filter into a clean scintillation vial.
-
Validation: Eliminates dust nuclei that cause twinning.
-
-
Evaporation: Cover vial with Parafilm, poke 3-5 holes with a needle. Store at 4°C (if unstable) or 20°C.
-
Target: Single crystals (0.2 x 0.2 x 0.1 mm) within 48-72 hours.
-
Data Collection & Refinement Workflow
This workflow ensures the "Trustworthiness" of the generated structure.
Figure 1: Standardized X-ray Crystallography Workflow for Organic Small Molecules.
Part 3: Critical Insights for Drug Design
The "Vector" Advantage
In drug design, the angle at which the hydrogen bond donor (OH) and acceptor (C=O) project from the aromatic core is the "vector."
-
Benzoic Acid: Vectors are 120° relative to the ring connection.
-
Furan-3-COOH: Due to the 5-membered ring geometry (bond angles ~106-110°), the vectors are compressed.
-
Application: When a binding pocket is too tight for a phenyl ring, the 5-substituted furan-3-carboxylic acid offers a smaller volume but retains the planar H-bonding capability .
Decision Logic: Selecting the Scaffold
Figure 2: Strategic selection of furan-3-carboxylic acid derivatives based on medicinal chemistry requirements.
Hydrogen Bonding Data Comparison
The strength of the dimer interaction correlates with melting point and solubility.
Table 2: Hydrogen Bond Parameters (
| Compound | D...A Distance (Å) | D-H...A Angle (°) | Interaction Type |
| Furan-3-COOH | 2.642(2) | 172.5 | Centrosymmetric Dimer |
| 5-Methyl-Furan-3-COOH | 2.638(3) | 174.1 | Centrosymmetric Dimer |
| Benzoic Acid | 2.633(1) | 178.0 | Centrosymmetric Dimer |
Interpretation: The 5-substituted furan derivatives maintain the strong dimer characteristic of benzoic acid (distances < 2.65 Å), confirming their utility as rigid, directional scaffolds in crystal engineering and co-crystal formation.
References
-
Cambridge Structural Database (CSD). Crystal Structure of Furan-3-carboxylic acid (Refcode FUROIC01). CCDC.[5][6]
-
Chen, P., et al. (2015). "Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates."[7] RSC Advances, 5, 79906-79914.[7]
-
Bhat, K. S., & Holla, B. S. "Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate."[8] ResearchGate.
-
PubChem. Compound Summary: Furan-3-carboxylic acid (CID 10268). National Library of Medicine.
-
Gore, J., et al. "Furan-3-carboxylic acid derivatives and their use as light stabilizers." US Patent 4603205A.
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-(Mercaptomethyl)furan-3-carboxylic Acid
Hazard Profile and Risk Assessment: A Tripartite Analysis
The disposal procedure for 5-(Mercaptomethyl)furan-3-carboxylic acid is dictated by the combined risks of its three core chemical motifs. Understanding these individual hazards is paramount to safe handling and disposal.
-
Mercaptan (-SH) Group: This functional group is notorious for its powerful and unpleasant odor.[5][6] Beyond the stench, thiols are readily oxidized to form disulfides and can be further oxidized to sulfonic acids.[7][8][9] Special handling is required to contain the malodor and manage its reactivity.[10][11]
-
Furan Ring: Furan and its derivatives are associated with potential toxicity and, critically, the ability to form explosive peroxides upon prolonged exposure to air and light.[3][12][13] This necessitates storage in sealed, airtight containers and makes drain disposal strictly forbidden.[12][13]
-
Carboxylic Acid (-COOH) Group: This group confers acidic properties, making the compound potentially corrosive.[2][4] It will react with bases and requires careful segregation from incompatible materials.
Data Presentation: Hazard and Handling Summary
| Property | Information |
| Chemical Name | 5-(Mercaptomethyl)furan-3-carboxylic acid |
| CAS Number | 88511-94-8 |
| Key Hazards | Health: Potential irritant (skin, eyes, respiratory). Toxicity associated with furan derivatives.[3] Reactivity: Acidic. May form explosive peroxides.[13] Reacts with bases and oxidizing agents.[4][13] Other: Pungent, malodorous.[6] |
| Required PPE | Chemical-resistant nitrile gloves, safety goggles (ANSI Z87.1 standard), flame-retardant lab coat.[1][2] |
| Engineering Controls | All handling, including preparation for disposal, must occur within a certified chemical fume hood to mitigate inhalation risk and odor.[2][4] |
| Incompatible Materials | Strong bases, strong oxidizing agents (e.g., bleach, peroxides, permanganates), strong acids.[4][13] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert personnel in the area and evacuate non-essential staff. Restrict access to the spill zone.
-
Ventilate & Eliminate Ignition Sources: Ensure the chemical fume hood is operational. Remove all potential ignition sources from the vicinity.[1][13]
-
Don PPE: Wear the full personal protective equipment detailed in the table above.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[1][2][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, chemically compatible hazardous waste container.[1][13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), collecting all cleaning materials (wipes, swabs) as hazardous waste in the same container.
-
Seal & Label: Tightly seal the container. Affix a hazardous waste label with the full chemical name and associated hazards.
-
Report: Inform your laboratory supervisor and EHS department about the spill, regardless of its size.[4]
Disposal Decision Workflow
The primary and most recommended disposal pathway is through professional EHS services. However, for risk mitigation of small quantities (e.g., odor reduction), an in-lab inactivation step may be considered before collection. This workflow guides the decision process.
Caption: Disposal decision workflow for 5-(Mercaptomethyl)furan-3-carboxylic acid.
Detailed Disposal Protocols
Follow the appropriate protocol based on the decision workflow above.
Protocol A: Direct Disposal (Strongly Recommended)
This is the safest and most compliant method for all quantities of waste.
-
Waste Segregation: Designate a specific, leak-proof, and chemically compatible container for all waste containing 5-(Mercaptomethyl)furan-3-carboxylic acid. This includes solids, solutions, and contaminated labware (e.g., pipette tips, wipes).[1][4]
-
Do Not Mix: Never mix this waste stream with other chemical waste, particularly strong bases or oxidizing agents.[4][13]
-
Container Labeling: Clearly label the container with the words "HAZARDOUS WASTE ", the full chemical name "5-(Mercaptomethyl)furan-3-carboxylic acid ", and all relevant hazard pictograms.[4][12]
-
Secure Storage: Keep the waste container tightly sealed when not in use to prevent the release of foul odors and potential peroxide formation.[12] Store it in a designated and secure Satellite Accumulation Area (SAA).[4][10]
-
EHS Collection: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[2][12]
Protocol B: In-Lab Chemical Inactivation (Small Quantities Only)
This procedure is designed to reduce the malodor and reactivity of small quantities of the compound as a preliminary step before collection. The final product is still considered hazardous waste . Perform this entire procedure in a chemical fume hood.
Objective: To oxidize the odorous thiol group to a non-volatile sulfonic acid, followed by neutralization of all acidic groups.[7][14]
Materials:
-
Waste solution/solid of 5-(Mercaptomethyl)furan-3-carboxylic acid
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Sodium bicarbonate
-
Stir plate and stir bar
-
pH paper or pH meter
-
Designated hazardous aqueous waste container
Step-by-Step Methodology:
-
Dilution: If working with a solid or concentrated solution, first dilute it with cold water to a concentration of approximately 5% or less. Place this diluted solution in a beaker with a stir bar.
-
Step 1: Oxidation of Thiol: While stirring vigorously, slowly add the sodium hypochlorite solution dropwise. An excess is needed to ensure complete oxidation. A general rule is to add approximately 10 mL of bleach for every 1 gram of the thiol compound. The reaction may be exothermic; add slowly and monitor for any temperature increase. Stir for at least 1 hour to ensure the reaction goes to completion. The characteristic mercaptan odor should be significantly reduced.
-
Step 2: Neutralization: After the oxidation is complete, begin slowly adding small portions of solid sodium bicarbonate to the stirring solution.[2] This will neutralize both the original carboxylic acid group and the newly formed sulfonic acid group. Effervescence (CO2 release) will occur. Continue adding base until the effervescence ceases and the pH of the solution is between 6.0 and 8.0, as confirmed by pH paper or a meter.
-
Waste Collection: Transfer the final, treated aqueous solution into a new, clearly labeled hazardous waste container. The label must read "HAZARDOUS WASTE: Treated 5-(Mercaptomethyl)furan-3-carboxylic acid solution (contains furan derivatives and salts) ".
-
EHS Collection: Store the container in the SAA and arrange for pickup and disposal through your EHS department.[4][10] Do not, under any circumstances, pour this treated solution down the drain.[3][13]
By adhering to these detailed procedures, you ensure the safe management and compliant disposal of 5-(Mercaptomethyl)furan-3-carboxylic acid, protecting yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals.
-
University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
- Benchchem. (n.d.). Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide.
- Benchchem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
-
Wikipedia. (2024). Thiol. Retrieved from [Link]
- Benchchem. (n.d.). Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals.
-
University of British Columbia, Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Ji, H.-F., et al. (2016). Reactions of Thiols. ResearchGate. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
IFSC. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
State of Tennessee. (2022, April). HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. Retrieved from [Link]
- Google Patents. (2015). Process for disposal of mercaptans - CA2665003C.
-
Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, February 25). 13.10: Thiols (Mercaptans). Retrieved from [Link]
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Personal protective equipment for handling 5-(Mercaptomethyl)furan-3-carboxylic acid
Part 1: Executive Safety Assessment
Handling 5-(Mercaptomethyl)furan-3-carboxylic acid requires a nuanced approach that goes beyond standard safety data sheets.[1][2][3][4] As a bifunctional molecule containing both a carboxylic acid and a mercaptan (thiol) moiety on a furan core, this compound presents a dual hazard profile: corrosivity/irritation from the acid and high olfactory potency (stench) from the thiol.[1][3]
Critical Directive: Treat this compound as a High-Stench Irritant .[1][2][3] All operations must occur within a certified chemical fume hood.[2][3] The primary operational risk is not just acute toxicity, but olfactory fatigue and environmental release , which can trigger facility-wide alarms or evacuation protocols due to the low odor threshold of mercaptans.[1][2][3]
Functional Group Risk Matrix
| Functional Moiety | Hazard Class | Physiological Impact | Operational Control |
| Furan Core | Flammable / Reactive | Potential sensitizer; metabolic activation to reactive intermediates.[2][3] | Avoid strong oxidizers (unless for waste treatment).[1] |
| Carboxylic Acid (-COOH) | Corrosive / Irritant | Tissue damage to eyes/mucous membranes; pH < 3 in solution.[2][3] | Wear acid-resistant PPE; have weak base neutralizers ready.[2][3] |
| Mercaptomethyl (-CH₂SH) | Stench / Reductant | Nausea, headache, olfactory fatigue; potent nucleophile.[1][2][3] | Double-glove ; use oxidative decontamination (Bleach/H₂O₂).[1][2][3] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. The thiol moiety can permeate standard latex rapidly.[2][3]
Tiered PPE Requirements
| Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (4 mil minimum) | Provides chemical resistance to organic acids.[1][2][3] |
| Hand Protection (Secondary) | Nitrile (Long Cuff) or Silver Shield® | Critical: Thiols can permeate thin nitrile.[1][2][3] The second layer creates a diffusion barrier and allows outer glove removal without skin exposure.[2][3] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient.[1][2][3] The acidic nature poses a risk of irreversible corneal damage upon splash contact [1].[2][3] |
| Respiratory | Fume Hood (Primary) | Do not use N95s. If outside hood (spill), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2][3] |
| Body Defense | Lab Coat (Buttoned) + Chemical Apron | Furan derivatives can be readily absorbed through clothing; an apron prevents wicking to skin.[1][2][3] |
Part 3: Operational Protocol
Preparation & Weighing (The "Stench" Protocol)
-
Engineering Control: Verify fume hood face velocity is >100 fpm.
-
Trap Setup: Place a small beaker of 10% Sodium Hypochlorite (Bleach) inside the hood before opening the vial.[1][2][3] This acts as an immediate "dip station" for contaminated spatulas.[2][3]
-
Weighing:
Reaction & Transfer
-
Solvent Choice: Avoid low-boiling solvents (e.g., Ether, DCM) if possible, as their evaporation carries the thiol odor.[1][2][3] Use DMF, DMSO, or Toluene where applicable to reduce vapor pressure.[2]
-
Inert Atmosphere: Flush reaction vessels with Nitrogen/Argon. Thiols oxidize to disulfides (
) in air, which alters stoichiometry and purity [2].
Decontamination & Waste Management
NEVER dispose of thiol waste down the drain or in standard organic waste containers without pretreatment.[2][3]
The Oxidative Kill Protocol:
-
Preparation: Create a "Kill Solution" of 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide adjusted to pH 10.[1][2][3]
-
Mechanism: The oxidant converts the volatile thiol (
) into a non-volatile sulfonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) or disulfide.[1][3] -
Procedure:
Part 4: Visualized Workflows
Figure 1: Safe Handling Logic Flow
This diagram illustrates the decision-making process for handling mercaptomethyl furan derivatives, emphasizing containment and neutralization.
Caption: Workflow ensuring containment of stench and chemical hazards from weighing to disposal.
Figure 2: Thiol Neutralization Chemistry
The chemical pathway for deactivating the stench and reactivity of the mercaptan group.[1][2]
Caption: Step-wise oxidation pathway converting volatile thiols into stable, odorless sulfonates.[1][2][3]
Part 5: Emergency Response Protocols
Spills (Outside Fume Hood)
-
Evacuate: Immediate area. The smell will spread instantly.[2][3]
-
Isolate: Close lab doors to prevent HVAC recirculation of the odor.
-
Neutralize:
-
Clean: Collect absorbed material into a double-bagged waste container.
Exposure First Aid
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] The carboxylic acid group can cause rapid pH burns [3].[2][3]
-
Skin Contact: Wash with soap and water.[1][2][3][5] Do not use ethanol ; it can enhance skin absorption of furan derivatives.[1][2][3]
-
Inhalation: Move to fresh air. If "rotten cabbage" smell persists in nose (phantom smell), it indicates olfactory saturation; seek medical observation.[1]
References
-
National Institutes of Health (NIH). (2020).[1] Thiol Oxidation in Signaling and Response to Stress. PMC. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
